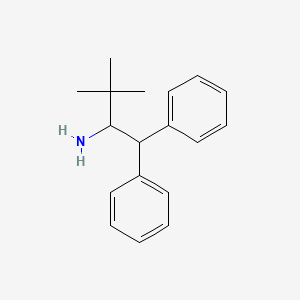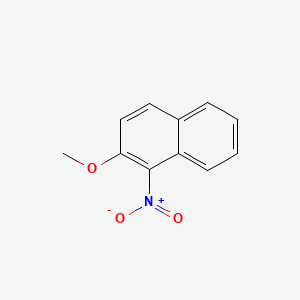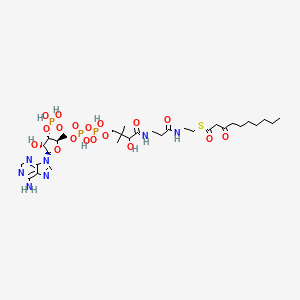
1H-Pyrrole, 2-chloro-1-methyl-
説明
“1H-Pyrrole, 2-chloro-1-methyl-” is a chemical compound with the molecular formula CHClN. It has an average mass of 115.561 Da and a monoisotopic mass of 115.018875 Da . It is also known by other names such as “2-Chlor-1-methyl-1H-pyrrol” in German, “2-Chloro-1-methyl-1H-pyrrole” in English, and “2-Chloro-1-méthyl-1H-pyrrole” in French .
Molecular Structure Analysis
The molecular structure of “1H-Pyrrole, 2-chloro-1-methyl-” consists of a pyrrole ring, which is a five-membered aromatic heterocycle, with a chlorine atom and a methyl group attached to it . Further structural analysis could be performed using techniques like X-ray diffraction .Chemical Reactions Analysis
While specific chemical reactions involving “1H-Pyrrole, 2-chloro-1-methyl-” are not available, pyrrole compounds are known to undergo various types of reactions. For instance, they can undergo N-substitution with alkyl halides, sulfonyl chlorides, and benzoyl chloride to give substituted pyrroles .Physical And Chemical Properties Analysis
The physical and chemical properties of “1H-Pyrrole, 2-chloro-1-methyl-” include its molecular formula (CHClN), average mass (115.561 Da), and monoisotopic mass (115.018875 Da) . Further properties such as boiling point, melting point, and others could be determined through experimental methods .科学的研究の応用
Drug Discovery and Medicinal Chemistry
Pyrrole derivatives, including 2-chloro-1-methyl-1H-pyrrole, have garnered attention in drug discovery. Researchers explore their potential as lead compounds or scaffolds for designing novel drugs. These derivatives can interact with biological targets, modulate enzyme activity, and exhibit antimicrobial, antiviral, or anticancer properties . Further studies are needed to unlock their full therapeutic potential.
Material Science and Polymer Chemistry
Pyrroles contribute to the development of functional materials. They serve as monomers in polymerization reactions, leading to conductive polymers, sensors, and optoelectronic devices. Researchers have synthesized pyrrole-based polymers with tailored properties, such as solubility, conductivity, and mechanical strength. 2-chloro-1-methyl-1H-pyrrole could be a valuable building block in these endeavors .
Catalysis and Transition Metal Complexes
Pyrroles participate in catalytic reactions due to their electron-rich nature. They form complexes with transition metals, acting as ligands. These complexes catalyze various transformations, such as cross-coupling reactions, cyclizations, and oxidative processes. Researchers have explored 2-chloro-1-methyl-1H-pyrrole as a ligand in transition metal-catalyzed reactions .
Corrosion Inhibition
Pyrrole derivatives, including 2-chloro-1-methyl-1H-pyrrole, exhibit corrosion inhibition properties. They can protect metal surfaces from degradation in aggressive environments. Researchers investigate their effectiveness as additives in coatings, paints, and inhibitors for industrial applications .
Spectrochemical Analysis and Luminescence Chemistry
Pyrroles are useful in spectroscopic techniques. Their absorption and emission properties make them suitable for fluorescence studies. Researchers have explored luminescent pyrrole derivatives for sensing applications, including environmental monitoring and bioimaging .
Synthetic Intermediates and Alkaloid Synthesis
2-chloro-1-methyl-1H-pyrrole serves as an intermediate in the synthesis of biologically active molecules. It can be transformed into more complex structures, including natural alkaloids. For instance, researchers have used 2,5-bis(guanidino-aryl)-1-methyl-1H-pyrroles as antifungal agents .
将来の方向性
The future directions for “1H-Pyrrole, 2-chloro-1-methyl-” could involve further exploration of its synthesis methods, structural analysis, and potential applications. Given the diverse biological activities of pyrrole compounds, there could be potential for “1H-Pyrrole, 2-chloro-1-methyl-” in various fields such as medicinal chemistry, materials science, and others .
作用機序
Target of Action
Pyrrole derivatives are known to have diverse biological and medicinal importance . They are present in biomolecules such as chlorophyll, hemoglobin, myoglobin, and cytochrome , playing vital roles in photosynthesis, oxygen transport, storage, and redox cycling reactions .
Mode of Action
For instance, they are known to inhibit reverse transcriptase in the case of human immune deficiency virus type 1 (HIV-1) and cellular DNA polymerases protein kinases .
Biochemical Pathways
Pyrrole and its derivatives are part of naturally occurring metal complexes of heme and chlorophyll , which are involved in essential biological processes like photosynthesis and oxygen transport .
Result of Action
Pyrrole and its derivatives are known to have diverse therapeutic applications like fungicides, antibiotics, anti-inflammatory drugs, cholesterol-reducing drugs, anti-tubercular, and antitumor agents .
Action Environment
The suzuki–miyaura coupling reaction, which is used in the synthesis of pyrrole derivatives, is known for its exceptionally mild and functional group tolerant reaction conditions .
特性
IUPAC Name |
2-chloro-1-methylpyrrole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6ClN/c1-7-4-2-3-5(7)6/h2-4H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLIQPHHKXJVVTL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10481705 | |
| Record name | 1H-Pyrrole, 2-chloro-1-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10481705 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
115.56 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1H-Pyrrole, 2-chloro-1-methyl- | |
CAS RN |
56454-26-3 | |
| Record name | 1H-Pyrrole, 2-chloro-1-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10481705 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![methyl diexo-3-Amino-7-oxa-bicyclo[2.2.1]heptane-2-carboxylate hydrochloride](/img/structure/B3031535.png)



![2,3-Dihydrothieno[3,4-b][1,4]dioxine-5-carbonyl chloride](/img/structure/B3031545.png)








![5-(Iodomethyl)-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-ol](/img/structure/B3031558.png)